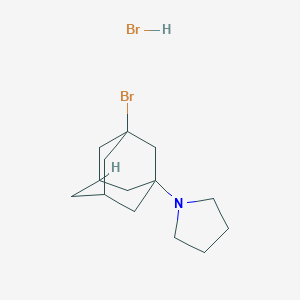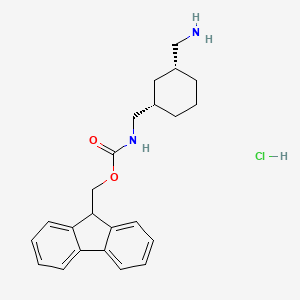
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine
Overview
Description
“2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H10N2S and a molecular weight of 142.22 . It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine” can be inferred from its molecular formula, C6H10N2S. It includes a thiazole ring, which is a heterocyclic ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom .Scientific Research Applications
Antimicrobial Agent
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine: has been studied for its potential as an antimicrobial agent. Thiazole derivatives are known to exhibit significant antibacterial activity against a variety of bacterial strains. This compound, due to its thiazole core, may be effective in inhibiting the growth of bacteria by targeting essential bacterial enzymes or interfering with cell wall synthesis .
Antifungal Applications
Similar to its antibacterial properties, this thiazole derivative can also serve as an antifungal agent. It could be used to treat fungal infections by disrupting the cell membrane of fungi, thereby inhibiting their growth and proliferation .
Antitumor Activity
Thiazoles have been identified as having antitumor and cytotoxic activities2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine could be incorporated into compounds that target cancer cells, potentially leading to new cancer therapies .
Neuroprotective Properties
Some thiazole derivatives have shown neuroprotective effects. This compound might be used in the development of drugs aimed at protecting neuronal cells from damage or degeneration, which is particularly relevant in diseases like Parkinson’s and Alzheimer’s .
Anti-inflammatory Uses
The anti-inflammatory properties of thiazole compounds make them candidates for the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, this compound could help in reducing inflammation and associated pain .
Antiviral Drug Development
Thiazole derivatives have been explored for their antiviral activities2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine could be part of the synthesis of drugs that inhibit viral replication or assembly, offering a pathway for new antiviral medications .
Analgesic Effects
The analgesic activity of thiazoles is another area of interest. This compound could contribute to the creation of pain-relief medications that work by interfering with the pain signaling pathways .
Antidiabetic Potential
Research has suggested that thiazole derivatives may have applications in managing diabetes. They could be used to develop drugs that regulate blood sugar levels, either by stimulating insulin release or by improving insulin sensitivity .
properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZFHXGVDUYSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine | |
CAS RN |
1206982-33-3 | |
| Record name | 2-(2-methyl-1,3-thiazol-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)
![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
